Chalcomoracin is isolated from mulberry leaves, particularly those infected by certain fungi, which enhance its concentration. It belongs to the class of compounds known as flavonoids, specifically within the larger category of polyphenolic compounds. The structural classification of chalcomoracin aligns it with flavonoid derivatives, characterized by their diverse biological activities and health benefits.
The synthesis of chalcomoracin has been explored through various methods, primarily focusing on the Diels–Alder reaction. The initial step involves the preparation of prenylated chalcones, which serve as dienophiles in the cycloaddition process.
The synthesis pathway has been documented in detail, demonstrating high yields when specific catalysts and conditions are employed .
Chalcomoracin's molecular structure is characterized by a complex arrangement typical of Diels–Alder adducts. The compound exhibits a fused bicyclic structure resulting from the cycloaddition process.
The structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS).
Chalcomoracin participates in various chemical reactions that underline its reactivity profile:
These reactions are critical for understanding how chalcomoracin can be modified for enhanced efficacy in therapeutic applications .
Chalcomoracin exhibits several mechanisms of action, particularly in its role as an anticancer agent:
These mechanisms highlight chalcomoracin's potential as a therapeutic agent against various diseases.
These properties are essential for understanding how chalcomoracin can be utilized in various scientific applications .
Chalcomoracin demonstrates significant potential in several scientific fields:
Research continues to explore these applications further, aiming to harness chalcomoracin's properties for therapeutic use .
Chalcomoracin (CMR) is a specialized secondary metabolite belonging to the class of Diels-Alder adducts (DAs), predominantly found in the Morus genus (family Moraceae). It is biosynthesized and accumulated primarily in mulberry leaves (Morus alba L., Morus nigra L., Morus rubra L.) as a phytoalexin—a defense compound produced in response to environmental stressors like UV radiation, pathogen attack, or physical damage [3] [5] [10]. The biosynthetic pathway involves a stereoselective [4+2] cycloaddition between a dienophile (typically a prenylated flavonoid like chalcone) and a diene (commonly a dehydroprenylphenol). This reaction is catalyzed by Diels-Alderases, enzymes unique to Morus species, leading to CMR’s characteristic fused polycyclic structure with three stereocenters [3] [7] [10].
Table 1: Occurrence of Chalcomoracin in Botanical Parts of Morus Species
Morus Species | Primary Botanical Part | Environmental Inducer | Concentration Factors |
---|---|---|---|
M. alba | Leaves | UV-C radiation | Higher in young leaves; increases post-UV exposure |
M. nigra | Leaves, Roots | Fungal elicitors | Higher in wild vs. cultivated varieties |
M. rubra | Leaves | Mechanical wounding | Varies with soil nutrients & altitude |
Chalcomoracin (C₃₉H₃₆O₉; molecular weight 648.71 g/mol; CAS No. 76472-89-4) features a complex tetracyclic framework integrating flavonoid and isoprenoid units. Its core structure includes:
Isomeric variants arise from stereochemical differences in the Diels-Alder reaction. Key isomers include:
Table 2: Spectral Characteristics of Chalcomoracin
Characterization Method | Key Identifiers | Significance |
---|---|---|
UV-Vis | λₘₐₓ: 210, 285, 330 nm | Confirms conjugated π-system |
¹H-NMR (CD₃OD) | δ 1.68 (s, 6H, prenyl-CH₃), δ 5.25 (m, 1H, H-3), δ 6.25 (s, 1H, H-3''') | Verifies prenyl group & aromatic protons |
¹³C-NMR | 39 distinct carbon signals | Validates C₃₉ skeleton |
HR-MS | m/z 648.2360 [M]⁺ | Confirms molecular formula |
The molecule’s bioactivity correlates with its stereochemistry and hydrogen-bonding capacity. Molecular docking studies reveal its benzofuran and resorcinol groups form critical hydrogen bonds (e.g., with Val544, Asp95, Arg275 in α-glucosidase) and hydrophobic interactions within enzyme pockets [8] [3].
Chalcomoracin-rich Morus preparations have been embedded in traditional medical systems for centuries, particularly in Asia:
The compound’s isolation in 1980 (Takasugi et al.) marked its transition from traditional remedy to characterized phytochemical. Modern ethnopharmacological studies validate its roles in:
Table 3: Traditional Applications vs. Validated Mechanisms of Chalcomoracin
Traditional Use | Geographical Region | Validated Pharmacological Action | Reference |
---|---|---|---|
"Thirst-quenching" decoction | China | α-Glucosidase inhibition → reduced carbohydrate digestion | [8] [10] |
Wound poultices | India | Disruption of bacterial membranes (vs. MRSA) | [3] [9] |
"Glandular" tonics | Europe | mTOR pathway suppression → autophagy in cancer cells | [1] [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0